molecular formula C17H14F3N3OS B2388072 [2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone CAS No. 851807-74-4

[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone

Cat. No.: B2388072
CAS No.: 851807-74-4
M. Wt: 365.37
InChI Key: WKLPNKKPBQDMAK-UHFFFAOYSA-N
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Description

[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone is a heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a pyridin-3-ylmethylsulfanyl group and a 3-(trifluoromethyl)phenyl methanone moiety. Key structural attributes include:

  • Sulfanyl linkage: The thioether (-S-) group enhances lipophilicity and may influence metabolic stability.
  • 3-(Trifluoromethyl)phenyl group: A strong electron-withdrawing substituent that improves resistance to oxidative degradation and modulates electronic properties.

Properties

IUPAC Name

[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c18-17(19,20)14-5-1-4-13(9-14)15(24)23-8-7-22-16(23)25-11-12-3-2-6-21-10-12/h1-6,9-10H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLPNKKPBQDMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound “[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone” (CAS Number: 851807-34-6) is a novel heterocyclic compound with potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and antidiabetic effects, supported by diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3OS
  • Molecular Weight : 311.4 g/mol
  • IUPAC Name : (2-methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

The compound features a pyridine moiety linked to a dihydroimidazole ring and a trifluoromethyl phenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing trifluoromethyl groups have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

CompoundMinimum Inhibitory Concentration (MIC)Effectiveness
Trifluoromethyl derivativeLow MIC against S. aureusEffective in time-kill assays

These compounds demonstrated low toxicity to human cultured cells and showed no adverse effects in in vivo models at doses up to 50 mg/kg, indicating their potential as safe antimicrobials .

Anti-inflammatory Activity

Compounds similar to the target compound have been investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes.

StudyFindings
MDPI StudyShowed that similar imidazole derivatives exhibited significant inhibition of inflammatory markers in vitro.

These findings suggest that the compound may possess anti-inflammatory capabilities that warrant further investigation.

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic effects. Inhibition studies on protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment, revealed promising results.

Concentration (μM)% Inhibition
50088.35%
25084.36%
12579.62%

The IC50 value for this compound was found to be significantly lower than that of standard drugs like acarbose, indicating its potential as an effective antidiabetic agent .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with trifluoromethyl groups exhibited potent antibacterial activity against S. aureus, with minimal development of resistance .
  • In Vivo Toxicity Studies : Research involving acute toxicity tests in albino mice showed no behavioral changes or lethality after administration of high doses of related compounds, supporting their safety profile .
  • Inhibition of Enzymatic Activity : Studies indicated that similar compounds effectively inhibited PTP1B, showcasing their potential in diabetes management .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound shares structural motifs with several derivatives documented in the literature. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Electronic Comparison of Analogous Compounds

Compound Name/ID Aromatic Substituent Dihydroimidazole Substituent Key Functional Groups Electronic Effects
Target Compound 3-(Trifluoromethyl)phenyl Pyridin-3-ylmethylsulfanyl CF₃, S-linkage, pyridine Strong electron-withdrawing (CF₃)
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4-Nitrophenyl 3-(Trifluoromethyl)benzylsulfanyl NO₂, CF₃, S-linkage Strong electron-withdrawing (NO₂, CF₃)
(2,3-Dimethoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone 2,3-Dimethoxyphenyl 3-(Trifluoromethyl)benzylsulfanyl OCH₃, CF₃, S-linkage Electron-donating (OCH₃)
[3,4-Bis(fluoranyl)phenyl]-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone 3,4-Difluorophenyl Methylsulfanyl F, S-linkage Moderate electron-withdrawing (F)
Key Observations:
  • Electron-withdrawing vs. donating groups: The target compound’s 3-(trifluoromethyl)phenyl group enhances stability and lipophilicity compared to the nitro group in , which may increase reactivity but reduce metabolic stability.
  • Aromatic diversity : Fluorinated (e.g., ) and nitrated () analogs highlight substituent-driven tuning of electronic properties for target engagement.

Physicochemical and Electronic Properties

  • Lipophilicity : The trifluoromethyl group increases logP compared to methoxy or nitro analogs, favoring blood-brain barrier penetration.
  • Solubility : Pyridine and nitro groups () may enhance aqueous solubility via polar interactions, whereas CF₃ and OCH₃ groups () reduce it.
  • Stability: The CF₃ group’s electron-withdrawing nature stabilizes the methanone moiety against nucleophilic attack, as seen in and the target compound.

Q & A

Q. What are the critical parameters for optimizing the synthesis of [2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone?

Answer: Synthesis optimization requires precise control of:

  • Temperature : Maintained between 60–80°C to prevent side reactions (e.g., decomposition of the trifluoromethyl group) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Reaction time : Monitor via TLC/HPLC to avoid over- or under-reaction; typical ranges are 12–24 hours .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol to achieve >95% purity .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

Answer:

  • NMR : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., DFT calculations) to confirm the pyridinylmethylsulfanyl and dihydroimidazole moieties .
  • X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the trifluoromethyl group) .
  • Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion peak (expected m/z ~423.1) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina to screen against protein databases (e.g., PDBe) focusing on enzymes with imidazole-binding pockets (e.g., kinases or cytochrome P450) .
  • Pharmacophore mapping : Identify key interactions (e.g., hydrogen bonds with the pyridine nitrogen or hydrophobic interactions with the trifluoromethyl group) .
  • ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and potential toxicity (e.g., hepatotoxicity risks due to sulfanyl groups) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:

  • Dose-response studies : Use a range of concentrations (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) to identify IC50_{50} discrepancies .
  • Orthogonal assays : Validate results with complementary methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation) .
  • Batch-to-batch variability analysis : Compare purity (HPLC >98%) and stereochemical consistency (via chiral HPLC) across synthesized batches .

Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?

Answer:

  • Degradation studies : Expose to UV light or microbial consortia to measure half-life in water/soil matrices .
  • Bioaccumulation assays : Use zebrafish models to quantify uptake in liver/gill tissues via LC-MS/MS .
  • Trophic transfer analysis : Test effects on Daphnia magna (primary consumers) and algae to model ecosystem-level risks .

Q. What methodologies are recommended for studying its interaction with plasma proteins?

Answer:

  • Equilibrium dialysis : Measure protein binding (%) using human serum albumin (HSA) at physiological pH (7.4) .
  • Circular dichroism (CD) : Monitor conformational changes in HSA upon compound binding .
  • Surface plasmon resonance (SPR) : Determine binding kinetics (kon_{on}/koff_{off}) with immobilized HSA on sensor chips .

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for pharmacological activity?

Answer:

  • Chiral chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases to separate enantiomers .
  • Optical rotation : Compare experimental [α]D_D values with literature data for the desired enantiomer .
  • Bioactivity correlation : Test enantiomers in vitro (e.g., receptor binding assays) to identify stereospecific effects .

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